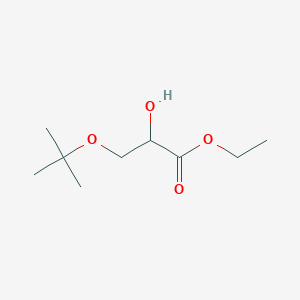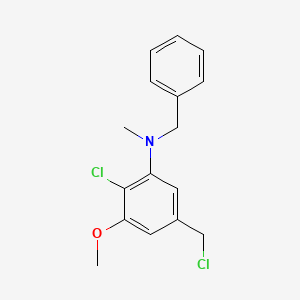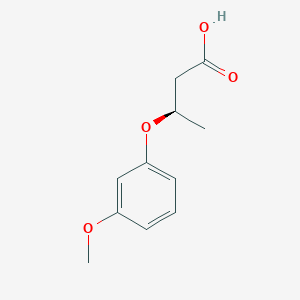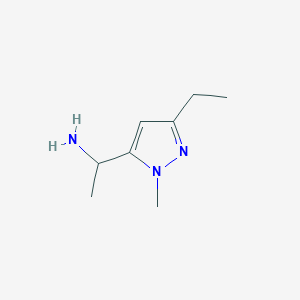
Ethyl 3-(tert-butoxy)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(tert-butoxy)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxy group, a hydroxy group, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(tert-butoxy)-2-hydroxypropanoate typically involves the esterification of 3-(tert-butoxy)-2-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(tert-butoxy)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under an inert atmosphere.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Ethyl 3-(tert-butoxy)-2-oxopropanoate.
Reduction: Ethyl 3-(tert-butoxy)-2-hydroxypropanol.
Substitution: Ethyl 3-(substituted)-2-hydroxypropanoate.
Applications De Recherche Scientifique
Ethyl 3-(tert-butoxy)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a building block for the synthesis of drug molecules with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of ethyl 3-(tert-butoxy)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-(tert-butoxy)-2-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Ethyl 3-(tert-butoxy)-2-hydroxypropanol: Similar structure but with an alcohol group instead of an ester group.
Ethyl 3-(tert-butoxy)-2-hydroxybutanoate: Similar structure but with an additional carbon in the backbone.
Uniqueness: Ethyl 3-(tert-butoxy)-2-hydroxypropanoate is unique due to the presence of both a hydroxy group and a tert-butoxy group, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H18O4 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C9H18O4/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7,10H,5-6H2,1-4H3 |
Clé InChI |
CSQTWMYCDNWMQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(COC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid](/img/structure/B13090830.png)

![4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B13090845.png)



